molecular formula C27H30N4O3 B14107307 N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14107307
M. Wt: 458.6 g/mol
InChI Key: WGKSAGNMFFWTGW-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their anticancer and antimicrobial activities.

    Triazolo[4,3-a]pyrazines: Investigated for their antibacterial properties.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C27H30N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32)

InChI Key

WGKSAGNMFFWTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O

Origin of Product

United States

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